

Vanillic acid as a flavoring agent in the food industry.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vanillic Acid

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Vanillic Acid as a Flavoring Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic compound that serves as a versatile flavoring agent in the food and beverage industry. As an oxidized form of vanillin, it imparts a characteristic mild, creamy, and vanilla-like sensory profile.[1][2] Beyond its primary flavoring function, **vanillic acid** also contributes to the sourness, bitterness, and astringency of food products, adding complexity to the overall taste experience.[3]

Naturally present in a variety of plants, fruits, and fermented products, **vanillic acid** is a key component in the flavor profile of vanilla extract, açai oil, olive oil, and wine.[4][5][6] It is also a significant metabolite in humans following the consumption of green tea.[6] In addition to its sensory properties, **vanillic acid** is recognized for its antioxidant and anti-inflammatory activities, making it a compound of interest for drug development and nutraceutical applications.[7] This guide provides an in-depth technical overview of its properties, analytical methods, and the molecular mechanisms underlying its perception and bioactivity.

Physicochemical Properties and Sensory Profile

Physicochemical Data

Vanillic acid is a white to pale yellow crystalline powder that is stable under standard conditions.[2] Its properties are summarized in Table 1.

Table 1: Physicochemical Properties of **Vanillic Acid**

Property	Value	Reference(s)
IUPAC Name	4-hydroxy-3-methoxybenzoic acid	[8]
Synonyms	p-Vanillic acid, FEMA 3988	[8]
CAS Number	121-34-6	[2]
Molecular Formula	C ₈ H ₈ O ₄	[2]
Molar Mass	168.15 g/mol	[2]
Appearance	White to pale yellow powder/crystals	[2]
Melting Point	210 - 213 °C	[6]

| Odor Profile | Creamy, powdery, vanilla-like [[1] |

Solubility

The solubility of **vanillic acid** is dependent on the solvent, temperature, and pH. It is slightly soluble in water, with solubility increasing at higher temperatures. It is readily soluble in organic solvents like ethanol.[9][10] The formation of its anionic species at higher pH levels increases its solubility in aqueous solutions.[9]

Table 2: Solubility of **Vanillic Acid**

Solvent	Temperature	Solubility	Reference(s)
Water	14 °C	1.5 mg/mL	[10]
Water	293.15 K (20 °C)	1.95×10^{-3} (mole fraction)	[11]
Water	323.15 K (50 °C)	6.84×10^{-3} (mole fraction)	[11]
Ethanol	293.15 K (20 °C)	1.69×10^{-1} (mole fraction)	[11]

| Ethanol | 323.15 K (50 °C) | 3.32×10^{-1} (mole fraction) |[11] |

Sensory Profile and Detection Thresholds

Vanillic acid contributes a complex sensory profile. Its primary characteristic is a mild, creamy, and sweet aromatic profile reminiscent of vanilla.[2] However, it also elicits gustatory sensations of sourness, bitterness, and astringency, particularly with repeated exposure.[3]

Specific sensory detection and recognition thresholds for **vanillic acid** are not widely reported in the literature. For context, vanillin, a closely related compound, has reported odor detection thresholds that vary significantly with the matrix, such as 78.9 µg/L in sake and 65 µg/L in wine. [12][13] This highlights the importance of the food matrix in sensory perception.

Natural Occurrence and Regulatory Status

Occurrence in Foods

Vanillic acid is naturally present in a wide range of food products. Its concentration can vary significantly based on the source, variety, and processing methods.

Table 3: Concentration of **Vanillic Acid** in Various Food Products

Food Product	Concentration Range	Reference(s)
Açaí Oil	1616 ± 94 mg/kg	[6]
Virgin Olive Oil	0.02 - 3.46 mg/kg	[9][14]
White Wine	0.01 - 12.39 mg/L	[10][15]
Red Wine	0.0018 - 0.1 mg/L	[16]

| Amomum villosum (spice) | 0.545 mg/g |[17] |

Regulatory Status

- FDA (U.S. Food and Drug Administration): **Vanillic acid** is listed by the Flavor and Extract Manufacturers Association (FEMA) as a GRAS (Generally Recognized as Safe) substance, with the designation FEMA No. 3988.[8][18] The FDA recognizes FEMA's GRAS lists as reliable industry assessments.[18] Vanillin, its precursor, is also listed as GRAS under 21 CFR 182.60.[19]
- EFSA (European Food Safety Authority): **Vanillic acid** is a known metabolite of vanillin, a flavoring agent evaluated by EFSA. An Acceptable Daily Intake (ADI) of 10 mg/kg body weight per day has been established for vanillin by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), and EFSA opinions consider the intake of vanillin from various sources, which would metabolize to **vanillic acid**, to be of no safety concern at current exposure levels.[20]

Experimental Protocols

Protocol for Quantification of Vanillic Acid by HPLC

This protocol provides a representative method for the quantitative analysis of **vanillic acid** in liquid matrices like wine, adapted from published methodologies.[17][21]

Objective: To determine the concentration of **vanillic acid** in a liquid food sample.

Materials:

- High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
- Reversed-phase C18 column (e.g., 4.6 mm x 100 mm, 2.7 μ m particle size).[\[21\]](#)
- Solvent A: 0.1-0.2% Acetic or Formic Acid in HPLC-grade water.[\[17\]](#)[\[21\]](#)
- Solvent B: Acetonitrile or Methanol.[\[17\]](#)[\[21\]](#)
- **Vanillic acid** analytical standard.
- Sample filtration units (0.45 μ m).
- Volumetric flasks and pipettes.

Procedure:

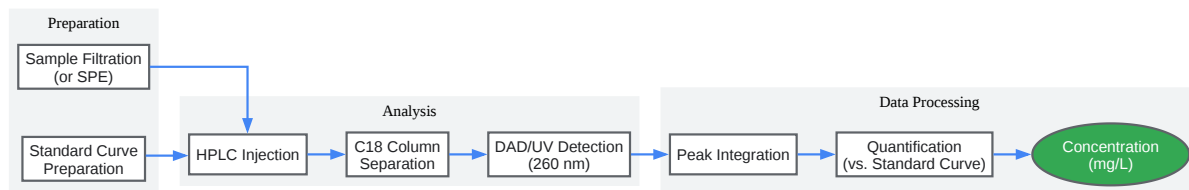
- Standard Preparation: Prepare a stock solution of **vanillic acid** (e.g., 1000 mg/L) in methanol. Create a series of calibration standards (e.g., 1, 2.5, 5, 10, 15, 25 mg/L) by diluting the stock solution with the mobile phase.[\[21\]](#)
- Sample Preparation: For clear liquid samples like white wine, direct injection after filtration through a 0.45 μ m filter may be possible.[\[21\]](#) For more complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column.
 - Mobile Phase: A gradient elution is typically used. For example: Start with 96% A / 4% B, ramp to 50% B over 40 minutes.[\[14\]](#)
 - Flow Rate: 0.8 - 1.0 mL/min.[\[17\]](#)[\[21\]](#)
 - Column Temperature: 35 °C.[\[17\]](#)
 - Injection Volume: 15 - 20 μ L.[\[14\]](#)[\[17\]](#)

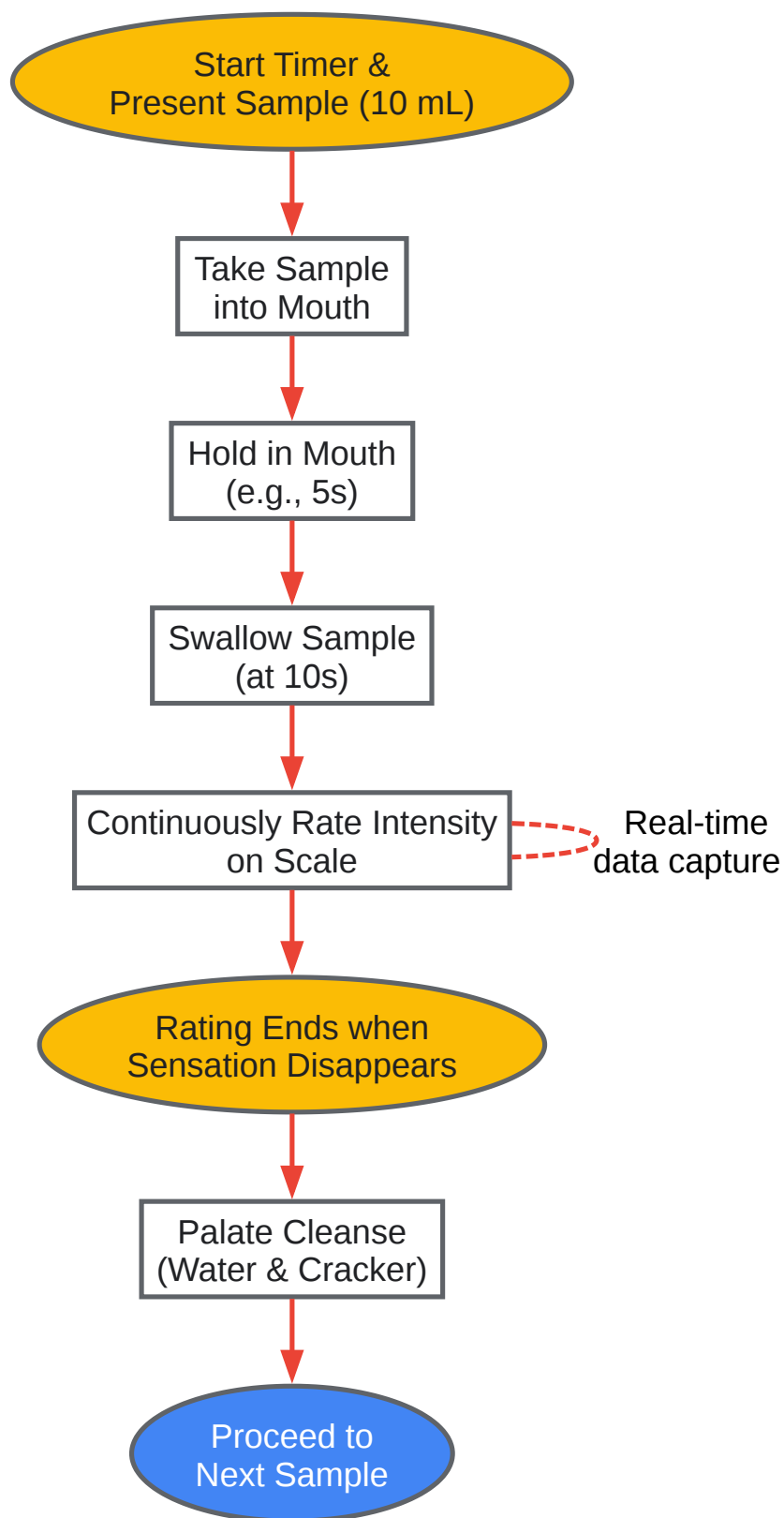
- Detection: Monitor at the absorption maximum for **vanillic acid**, approximately 260 nm. [\[17\]](#)
- Analysis: Inject the prepared standards to construct a calibration curve (Peak Area vs. Concentration). Inject the prepared samples.
- Quantification: Determine the concentration of **vanillic acid** in the samples by interpolating their peak areas from the calibration curve.

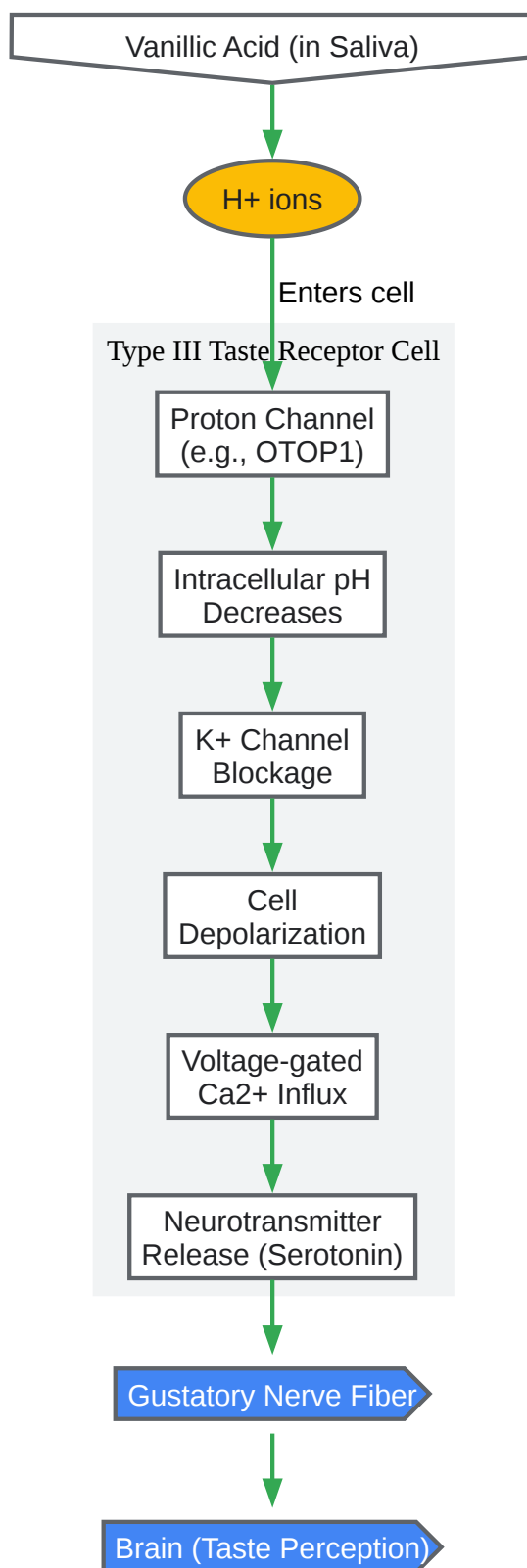
Table 4: Example HPLC Method Validation Parameters from Literature

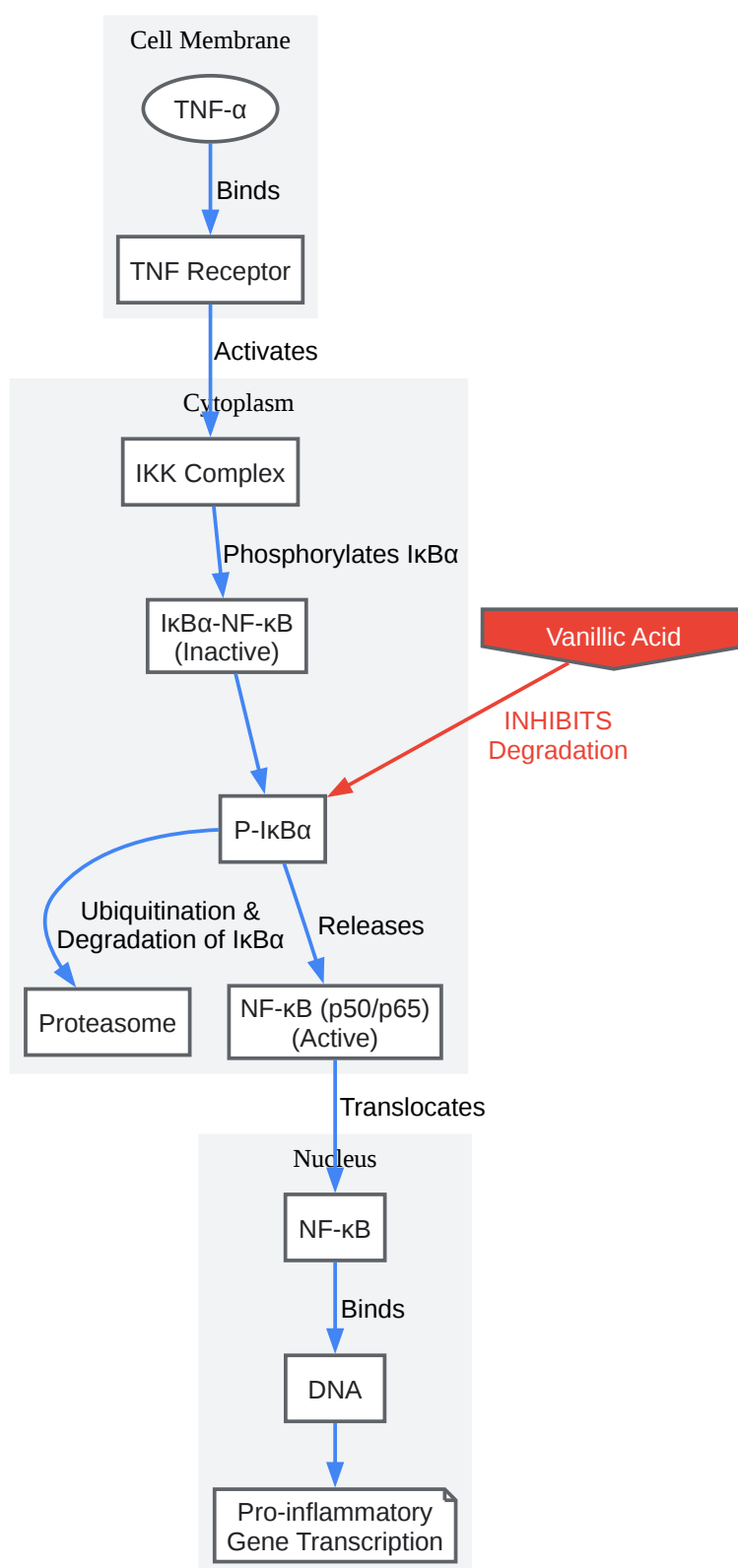
Parameter	Vanillic Acid	Reference(s)
Linearity (R^2)	> 0.999	[22]
Limit of Detection (LOD)	1.7 µg/L (in sake, LC-MS/MS)	[13]

| Limit of Quantification (LOQ) | 1.46 mg/L (in wine, HPLC-UV) | [\[21\]](#) |









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- To cite this document: BenchChem. [Vanillic acid as a flavoring agent in the food industry.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118912#vanillic-acid-as-a-flavoring-agent-in-the-food-industry]

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